![molecular formula C13H11NO B14254115 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde CAS No. 358641-81-3](/img/structure/B14254115.png)
4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carbaldehyde
- 4,5-Dihydro-1H-benzo[g]indole-3-carboxamide
- 1H-Indole-2-carboxaldehyde
Uniqueness
4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde is unique due to its specific structural features, such as the fused benzene and pyrrole rings and the presence of an aldehyde group at the 2-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
358641-81-3 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-11/h1-4,7-8,14H,5-6H2 |
InChI Key |
NLQCGLVXWGREFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

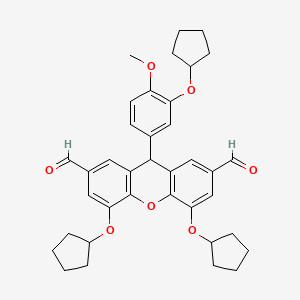

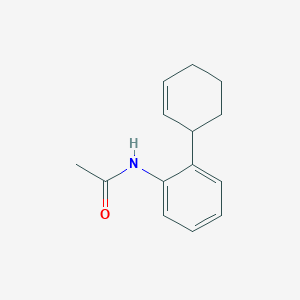

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
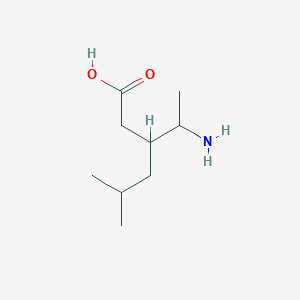
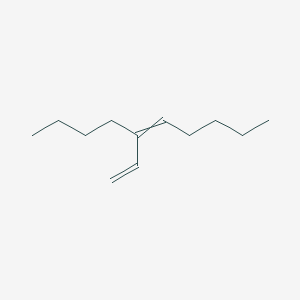
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
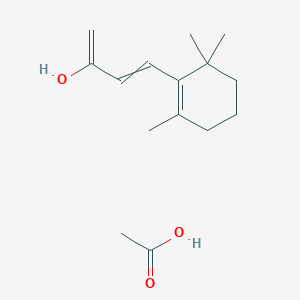
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
